Difluoromethylene diphosphonate
Overview
Description
Difluoromethylene diphosphonate is a chemical compound recognized for its role in the synthesis and transformation of organic compounds, specifically those containing the difluoromethylenephosphonate group. Its significance lies in the introduction of this group into various organic molecules and the subsequent transformations these compounds undergo. The synthesis of heterocyclic compounds and analogues of natural substances containing difluoromethylenephosphonate groups underscores its versatility and importance in chemical research (Chunikhin, Kadyrov, Pasternak, & Chkanikov, 2010).
Synthesis Analysis
The synthesis of difluoromethylene diphosphonate involves nuanced chemical processes that enable the incorporation of the difluoromethylenephosphonate group into organic molecules. This synthesis process is crucial for generating compounds with potential applications in various fields, including materials science and bioorganic chemistry. Novel methods for the synthesis of perfluorovinyloxy-substituted perfluoroalkylphosphonic acid derivatives have been developed, demonstrating the capability of forming CF–P bonds through the reaction of perfluoroalkyl iodides with tetraethyl diphosphite, showcasing innovative approaches to compound development (Yamabe, Akiyama, Akatsuka, & Kato, 2000).
Molecular Structure Analysis
The molecular structure of difluoromethylene diphosphonate and its derivatives has been elucidated through various analytical techniques, including X-ray crystallography. These studies allow for an isosteric comparison between the phosphate C–O–P bond angle and the phosphonate C–CF2–P and C–CH2–P bond angles, highlighting the role of phosphonates as phosphate mimics in biological systems (Chambers, O'Hagan, Lamont, & Jaina, 1990).
Chemical Reactions and Properties
Difluoromethylene diphosphonate participates in a variety of chemical reactions, demonstrating a broad spectrum of chemical properties. These reactions include the activation of H2 and C-H bonds, showcasing its reactivity and potential as a catalyst in synthetic chemistry. The ability to act as a purely phosphorus-based frustrated Lewis pair (FLP) in the abstraction of hydride and the activation of various bonds underscores its chemical versatility (Holthausen, Bayne, Mallov, Dobrovetsky, & Stephan, 2015).
Physical Properties Analysis
The physical properties of difluoromethylene diphosphonate and its related compounds are significant for their applications in materials science and engineering. For example, the solubility and emissive properties of phosphonate-functionalized polymers in water highlight their potential use in sensor technologies and optoelectronic devices (Qin, Cheng, Wang, Jing, & Wang, 2008).
Chemical Properties Analysis
The chemical properties of difluoromethylene diphosphonate, particularly its role as a non-hydrolyzable bioisostere of phosphates, demonstrate its broad spectrum of biological activity. Its efficiency as an enzyme inhibitor and its utility as a molecular tool for studying enzyme and enzyme-substrate interactions underscore its importance in bioorganic chemistry and pharmaceutical research (Shevchuk & Röschenthaler, 2022).
Scientific Research Applications
“Difluoromethylene diphosphonate” is a synthetic organophosphate compound that finds extensive utility in scientific research . Its applications in scientific research encompass diverse areas, including biochemical and physiological investigations, as well as compound synthesis .
One of the key applications of “Difluoromethylene diphosphonate” is in the field of bioorganic and medicinal chemistry . Here are some details:
- Specific Scientific Field : Bioorganic and Medicinal Chemistry .
- Summary of the Application : Difluoromethylene phosphonates are non-hydrolyzable bioisosteres of phosphates. They have proven their efficiency as inhibitors of the enzymes that specialize in utilizing these essential biogenic molecules .
- Results or Outcomes : Difluoromethylene phosphonates show a broad spectrum of biological activity and are used as molecular tools to study enzymes and enzyme-substrate interactions .
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- Summary of the Application : Difluoromethylene phosphonates have proven to be versatile molecular tools in biochemical studies owing to their close resemblance to naturally occurring phosphates and phosphonates .
- Methods of Application or Experimental Procedures : These compounds are used to target the critical parts of the cellular machinery and therefore exhibit a diverse spectrum of biological activity .
- Results or Outcomes : The use of difluoromethylene phosphonates in biochemical studies has led to a better understanding of cellular machinery and biological processes .
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- Summary of the Application : Difluoromethylene phosphonates have proven to be versatile molecular tools in biochemical studies owing to their close resemblance to naturally occurring phosphates and phosphonates .
- Methods of Application or Experimental Procedures : These compounds can target the critical parts of the cellular machinery and therefore exhibit a diverse spectrum of biological activity .
- Results or Outcomes : In the past ten years, there have appeared many new methods for the synthesis of difluoromethylene phosphonates .
Future Directions
The recent advances made in difluoromethylation processes based on X–CF2H bond formation, where X is C (sp), C (sp2), C (sp3), O, N, or S, have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . This field of research has benefited from the invention of multiple difluoromethylation reagents .
properties
IUPAC Name |
[difluoro(phosphono)methyl]phosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4F2O6P2/c2-1(3,10(4,5)6)11(7,8)9/h(H2,4,5,6)(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRBLOWVRMGXEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(P(=O)(O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4F2O6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60147445 | |
Record name | Difluoromethylene diphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60147445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Difluoromethylene diphosphonate | |
CAS RN |
10596-32-4 | |
Record name | Difluoromethylene diphosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010596324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Difluoromethylene diphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60147445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.